N,N-Dimethyltetrahydro-2H-pyran-4-amine

Description

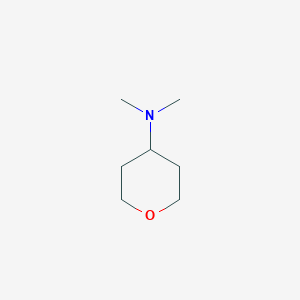

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFKTKLTADWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436380 | |

| Record name | N,N-Dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38035-10-8 | |

| Record name | N,N-Dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-tetrahydro-2H-pyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Tetrahydropyran Amine Scaffold in Organic Chemistry

The tetrahydropyran (B127337) ring is a privileged scaffold in organic and medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. cjph.com.cngoogle.com Its presence is noted in compounds ranging from simple natural products like glucose to complex marine toxins. google.com The inclusion of an amine functionality on this scaffold, creating a tetrahydropyran amine, further enhances its utility by providing a site for various chemical modifications and interactions with biological targets.

The nitrogen atom in the amine group can act as a nucleophile or a base, and it can be readily functionalized to form amides, sulfonamides, and other derivatives. This versatility allows for the systematic exploration of the chemical space around the tetrahydropyran core, which is a crucial aspect of drug discovery programs. The three-dimensional sp³-rich structure of the tetrahydropyran ring is also considered advantageous in modern drug design, as it can lead to improved selectivity and better physicochemical properties compared to flat, aromatic systems. The synthesis of functionalized tetrahydropyran scaffolds, including 4-aminotetrahydropyrans, is an active area of research aimed at providing diverse building blocks for the creation of new chemical libraries for drug screening. nih.gov

Overview of Research Trajectories for N,n Dimethyltetrahydro 2h Pyran 4 Amine and Its Analogs

General Synthetic Strategies for Tetrahydropyran Amine Ring Systems

The construction of the tetrahydropyran amine framework can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency and substrate scope.

Cyclization Approaches for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is a critical step in the synthesis of these compounds. Several cyclization strategies have been developed to this end.

One common approach involves the Prins cyclization , which typically proceeds via an oxocarbenium ion intermediate to form the THP ring with a high degree of stereoselectivity, often resulting in a cis-stereochemical outcome. beilstein-journals.org Variations such as the Mukaiyama aldol-Prins (MAP) cyclization have been developed to minimize side reactions by trapping the reactive oxocarbenium ion with an internal nucleophile. beilstein-journals.org Other notable strategies include silyl-Prins cyclizations and the use of cyclopropylcarbinols to generate homoallylic cations that undergo Prins-type cyclizations. beilstein-journals.org

Intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols presents another powerful method for THP ring synthesis. nih.gov The regioselectivity of this reaction (5-exo vs. 6-endo cyclization) can be controlled by the choice of catalyst and the steric environment of the substrate. For instance, Brønsted acids may favor the 5-exo product, while the use of bulky silyl (B83357) groups can promote the formation of the desired 6-endo tetrahydropyran product. nih.gov

Metal-mediated cyclizations have also gained prominence. Catalysts based on platinum, palladium, gold, and copper have been successfully employed for the intramolecular hydroalkoxylation of hydroxy olefins to yield tetrahydropyrans. organic-chemistry.orgrsc.org These methods often exhibit good functional group tolerance and can be rendered enantioselective through the use of chiral ligands. organic-chemistry.org

| Cyclization Method | Key Features | Catalyst/Reagent Examples |

| Prins Cyclization | Stereoselective (often cis), proceeds via oxocarbenium ion. beilstein-journals.org | Lewis acids (e.g., TMSOTf), Brønsted acids (e.g., TFA). beilstein-journals.org |

| Intramolecular Epoxide Ring Opening (IERO) | Regiocontrolled (5-exo vs. 6-endo) cyclization of epoxy-alcohols. nih.gov | Brønsted acids, TIPSOTf, Rhodium catalysts. nih.gov |

| Metal-Catalyzed Hydroalkoxylation | Intramolecular addition of an alcohol to an alkene. organic-chemistry.org | Platinum, Palladium, Gold, Copper catalysts. organic-chemistry.orgrsc.org |

| Radical Cyclizations | Formation of C-C or C-O bonds via radical intermediates. rsc.org | NiCl₂·DME/Pybox complex with zinc powder. organic-chemistry.org |

Reductive Amination Protocols for Amine Incorporation

The introduction of the amine functionality at the C4 position of the tetrahydropyran ring is commonly achieved through reductive amination of a tetrahydropyran-4-one precursor. youtube.comyoutube.com This two-step process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction to the desired amine. youtube.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective and chemoselective. youtube.comorganic-chemistry.org The choice of the amine reactant determines the substitution pattern on the resulting amine. For the synthesis of this compound, dimethylamine (B145610) would be used in the initial condensation step.

The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction with sodium borohydride, has been reported to yield N,2,2-trimethyltetrahydro-2H-pyran-4-amine. researchgate.net This demonstrates a direct application of reductive amination in the synthesis of related tetrahydropyran amine structures.

| Reducing Agent | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and widely used for reductive amination. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective, particularly at slightly acidic pH. organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. researchgate.net |

| Catalytic Hydrogenation (H₂/Pd/C) | A "green" alternative using hydrogen gas and a palladium catalyst. organic-chemistry.org |

Multi-step Organic Reaction Sequences for Complex Architectures

The synthesis of highly substituted and structurally complex tetrahydropyran amine derivatives often necessitates multi-step reaction sequences. vapourtec.com These sequences allow for the precise installation of various functional groups and the construction of intricate stereochemical arrangements.

An example of such a sequence involves the initial construction of the tetrahydropyran ring, followed by a series of functional group interconversions and C-H functionalization reactions to introduce additional substituents. nih.gov For instance, a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran can be followed by α-alkylation or arylation of the primary amine, leading to di-substituted amino tetrahydropyrans with high diastereoselectivity. nih.gov

The Maitland-Japp reaction offers a multi-component approach to construct highly substituted tetrahydropyran-4-ones, which can then be further functionalized. dntb.gov.ua Such strategies, which combine several bond-forming events in a single pot or a short sequence, are highly valued for their efficiency and atom economy. vapourtec.com

Enantioselective Synthesis of Chiral Tetrahydropyran Amines

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of enantioselective methods for the synthesis of chiral tetrahydropyran amines is of paramount importance. nih.govacs.orgacs.org

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been established, the auxiliary can be removed.

In the context of tetrahydropyran synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the facial selectivity of a key bond-forming step, such as a cyclization or an addition reaction. For example, a chiral alcohol can be used to form a chiral acetal, which then directs the stereoselective formation of the tetrahydropyran ring. While specific examples for this compound are not detailed in the provided context, this general strategy is a well-established method for achieving stereocontrol in organic synthesis. acs.org

Asymmetric Catalysis in Tetrahydropyran Synthesis (e.g., Chiral Phosphoric Acids)

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and elegant approach to enantioselective synthesis. youtube.com

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of heterocyclic compounds. researchgate.net These Brønsted acids can activate substrates through hydrogen bonding and induce chirality in the product. rsc.org For example, CPAs have been used in the reagent-controlled cyclization of methyl pseudomonate A to selectively form different bicyclic tetrahydropyran-containing products in high yield. nih.gov

Furthermore, chiral phosphoric acids have been utilized in combination with other catalysts, such as MgF₂, in binary acid systems to achieve highly enantioselective Friedel-Crafts reactions. nih.gov While the direct application to this compound synthesis is not explicitly mentioned, the versatility of CPA catalysis suggests its potential in developing enantioselective routes to this and related chiral tetrahydropyran amines.

| Asymmetric Strategy | Description | Catalyst/Reagent Examples |

| Chiral Auxiliary | A temporary chiral group that directs stereoselective reactions. youtube.com | Chiral alcohols, chiral amines. |

| Asymmetric Catalysis | A chiral catalyst generates an enantiomerically enriched product. youtube.com | Chiral Phosphoric Acids (CPAs), nih.gov transition metal complexes with chiral ligands. rsc.org |

An exploration of advanced synthetic strategies reveals the intricate chemical landscape for producing this compound and its complex derivatives. These methodologies are pivotal for accessing novel chemical entities with potential applications in various fields of chemical research. This article focuses exclusively on the sophisticated techniques employed for the synthesis and functionalization of this specific tetrahydropyran scaffold.

Mechanistic Investigations and Reactivity of N,n Dimethyltetrahydro 2h Pyran 4 Amine

Conformational Analysis and Stereochemical Behavior

The biological activity and chemical reactivity of N,N-Dimethyltetrahydro-2H-pyran-4-amine and its derivatives are intrinsically linked to their three-dimensional structure.

The tetrahydropyran (B127337) ring typically adopts a chair conformation, which is the most stable arrangement to minimize torsional and steric strain. In substituted tetrahydropyrans, the substituents will preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. For this compound, the N,N-dimethylamino group at the C-4 position is expected to predominantly reside in the equatorial position in the most stable chair conformation.

Studies on methyl-substituted tetrahydropyrans using high-resolution electronic spectroscopy have shown that the spectra are sensitive to the stereochemistry, including the axial or equatorial orientation of the substituents. Furthermore, computational and experimental studies on the formation of 2,6-disubstituted tetrahydropyrans have investigated the factors that control the formation of cis and trans isomers, which are related to the chair and boat-like transition states. The stereochemical outcome of reactions to form tetrahydropyran rings can be influenced by the reaction conditions, with different catalysts or reagents favoring different transition state geometries and thus different product stereochemistries.

The following table lists the common conformations of the tetrahydropyran ring.

Table 3: Common Conformations of the Tetrahydropyran Ring

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Staggered arrangement of all bonds, minimizing torsional strain. |

| Boat | Less Stable | Eclipsed bonds on four of the carbons, leading to torsional strain and steric hindrance between flagpole hydrogens. |

| Twist-Boat | Intermediate Stability | A more stable version of the boat conformation with reduced torsional and steric strain. |

Influence of Substituents on Conformational Preferences

The this compound molecule is built upon a tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom. Like its carbocyclic counterpart, cyclohexane (B81311), the tetrahydropyran ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The spatial arrangement of substituents significantly impacts the molecule's stability. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. numberanalytics.comyoutube.com This steric repulsion, particularly between a substituent in the axial position and the axial hydrogens on carbons two positions away (a 1,3-diaxial interaction), destabilizes the conformation.

For this compound, the key substituent is the N,N-dimethylamino group (-N(CH₃)₂) at the C-4 position. This is a sterically demanding group due to the two methyl groups attached to the nitrogen. Consequently, there is a strong conformational preference for the chair form where the N,N-dimethylamino group occupies the equatorial position. This arrangement minimizes repulsive 1,3-diaxial interactions, leading to a more stable molecular conformation. While specific conformational free energy values (A-values) for substituents on a tetrahydropyran ring can vary slightly from those on a cyclohexane ring, the latter provides a well-established proxy for estimating steric demand. The A-value for an -N(CH₃)₂ group on a cyclohexane ring is approximately 2.1 kcal/mol, indicating a significant steric presence and a strong preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ (Methyl) | 1.7 |

| -OH (Hydroxy) | 0.9 |

| -NH₂ (Amino) | 1.4 |

| -N(CH₃)₂ (Dimethylamino) | 2.1 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Valence Isomerism in Related 2H-Pyran Systems

While this compound is a saturated molecule, its unsaturated analog, the 2H-pyran ring system, exhibits a fascinating chemical phenomenon known as valence isomerism or valence tautomerism. researchgate.netresearchgate.net This is a rapid and reversible pericyclic process where 2H-pyran structures exist in equilibrium with their open-chain isomers, specifically (Z,Z)-dienones (also referred to as 1-oxatrienes). nih.gov

This equilibrium is not static and is highly influenced by the nature and position of substituents on the pyran/dienone backbone. acs.org The stability of the open-chain dienone form is greatest when it can adopt a stable planar conformation. However, the introduction of bulky substituents can create significant steric destabilization in the planar dienone, thereby shifting the equilibrium to favor the closed, cyclic 2H-pyran form. nih.gov

Research has established general patterns for this equilibrium. nih.gov For instance, tetrasubstituted dienones that cannot easily achieve planarity almost completely isomerize to the corresponding 2H-pyran. nih.gov Conversely, simpler dienones that can readily adopt a stable planar shape tend to exist predominantly in the open form. nih.gov Trisubstituted dienones often represent an intermediate case where the non-planar conformations are less stable, thus favoring the cyclic 2H-pyran structure. nih.gov Therefore, the existence and stability of a 2H-pyran are primarily dictated by the steric destabilization of its corresponding dienone isomer rather than a specific electronic substitution pattern. nih.gov

| Substitution Pattern | Example Type | Predominant Form | Reason |

|---|---|---|---|

| Tetrasubstituted | Dienones 4 & 5 | 2H-Pyran (Closed) | High steric destabilization of the planar dienone conformation. nih.gov |

| Trisubstituted | Dienones 6 & 7 | 2H-Pyran (Closed) | Inability to adopt a stable planar conformation. nih.gov |

| Di- and Monosubstituted | Dienones 8-12 | Dienone (Open) | Can readily adopt a stable planar conformation. nih.gov |

Computational and Theoretical Chemistry Studies on N,n Dimethyltetrahydro 2h Pyran 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N,N-Dimethyltetrahydro-2H-pyran-4-amine.

Electronic Structure Elucidation and Molecular Orbital Analysis

The electronic structure of this compound is key to understanding its stability and reactivity. DFT calculations can determine the molecule's optimized geometry, bond lengths, and bond angles. For instance, in similar pyran derivatives, the pyran ring typically adopts a "flattened-boat" or chair conformation. bohrium.comnih.gov

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. In a related pyran derivative, the HOMO was found to be localized on the entire molecule except for a substituent ring, while the LUMO was distributed over the whole molecule. nih.gov This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Substituted Pyran Derivative

| Property | Value |

| HOMO Energy | -6.354 eV |

| LUMO Energy | -2.712 eV |

| HOMO-LUMO Energy Gap | 3.642 eV |

| Data is illustrative and based on a similar pyran derivative. nih.gov |

Reactivity Prediction and Transition State Analysis

Quantum chemical calculations can predict the reactivity of this compound by identifying its most reactive sites. This is often achieved through the analysis of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic centers. bohrium.com

Transition state analysis allows for the investigation of reaction mechanisms involving the compound. By calculating the energy barriers of potential reaction pathways, researchers can determine the most likely mechanisms of action or degradation. For example, understanding the transition states is crucial in predicting the outcomes of synthetic reactions or metabolic transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Ligand-Target Interactions via Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For this compound, this can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. Docking studies on similar heterocyclic compounds have revealed the importance of hydrophobic and electrostatic interactions, as well as hydrogen bonding, in ligand binding. mdpi.com

Following docking, MD simulations can be used to refine the binding pose and to assess the stability of the ligand-protein complex over time. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding affinity. This information is invaluable for the rational design of more potent and selective analogs.

Table 2: Illustrative Interaction Data from a Molecular Docking Study of a Pyran Derivative with a Biological Target

| Interaction Type | Interacting Residues |

| Hydrogen Bonds | SER909, ARG905 |

| Hydrophobic Interactions | GLN912, VAL472 |

| Electrostatic Interactions | SER474 |

| Data is illustrative and based on a docking study of a dihydropyridine (B1217469) derivative. nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are a cornerstone of modern SAR studies, enabling the systematic exploration of how chemical structure influences biological activity. For this compound, these studies would involve generating a series of virtual analogs and evaluating their properties.

By modifying the substituents on the pyran ring and the amine, researchers can build computational SAR models. For instance, studies on related 4-amino-2H-pyran-2-one analogs have shown that an aromatic ring at the 6-position of the pyranone is critical for antitumor activity, and a secondary amine at the 4-position is preferred over a tertiary amine. nih.gov Such computational screening can prioritize the synthesis of the most promising compounds, saving time and resources. These models can also help in understanding the pharmacophoric features essential for the desired biological activity.

Table 3: Illustrative SAR data for a series of pyran analogs

| Compound | Modification | Activity (IC50 in µM) |

| Analog 1 | Phenyl at 6-position, secondary amine at 4-position | 0.15 |

| Analog 2 | Styryl at 6-position, secondary amine at 4-position | 0.08 |

| Analog 3 | Phenyl at 6-position, tertiary amine at 4-position | 1.2 |

| Data is illustrative and based on SAR studies of 4-amino-2H-pyran-2-one analogs. nih.gov |

AI-Assisted Molecular Design for Novel this compound Analogs

The initial step in designing novel analogs of this compound would be to define a set of desired properties. These could include improved binding affinity to a specific biological target, optimized pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), or enhanced material characteristics.

Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can then be trained on large datasets of known chemical structures and their properties. nih.govcsic.es These models learn the underlying rules of chemical space and can generate novel molecular structures that are similar to the input data but possess unique features. For designing analogs of this compound, a generative model could be fine-tuned on a dataset of tetrahydropyran (B127337) derivatives to produce novel, synthetically feasible analogs. arxiv.org

Once new molecular structures are generated, their properties must be predicted using ML-based quantitative structure-activity relationship (QSAR) models. nih.gov These models are trained to correlate molecular features with specific properties. For our hypothetical analogs, separate models would predict properties such as target binding affinity, solubility, and potential toxicity.

| Generated Analog | Predicted Binding Affinity (IC50, nM) | Predicted Solubility (logS) | Predicted Toxicity (LD50, mg/kg) |

| Analog A | 15 | -2.5 | >2000 |

| Analog B | 250 | -1.8 | >2000 |

| Analog C | 8 | -3.1 | 1500 |

| Analog D | 120 | -2.0 | >2000 |

This data-driven approach allows for the rapid screening of vast numbers of potential molecules, prioritizing a smaller, more promising set for synthesis and experimental validation. The integration of AI in molecular design significantly accelerates the discovery of novel compounds with optimized properties. nih.govmdpi.com

Advanced Spectroscopic Characterization of N,n Dimethyltetrahydro 2h Pyran 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Molecular Connectivity and Stereochemistry (¹H, ¹³C NMR)

Specific ¹H and ¹³C NMR spectral data for N,N-Dimethyltetrahydro-2H-pyran-4-amine are not available in the reviewed literature.

Variable-Temperature NMR and Rotamer Analysis

No studies on the variable-temperature NMR or rotamer analysis of this compound were found in the public domain.

Nuclear Overhauser Effect (NOE) Experiments for Spatial Proximity Determination

There are no published reports of Nuclear Overhauser Effect (NOE) experiments conducted on this compound.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

Experimental High-Resolution Mass Spectrometry (HRMS) data to confirm the elemental composition of this compound could not be located in available scientific resources.

Fragmentation Pathways and Structural Elucidation (e.g., UPLC-MS/MS)

Detailed studies on the fragmentation pathways of this compound using techniques such as UPLC-MS/MS are not documented in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the conformational properties of molecules. An IR spectrum provides information about the vibrational modes of a molecule, with specific absorption bands corresponding to different types of chemical bonds and their environment.

For This compound , a detailed experimental IR spectrum and its corresponding band assignments are not available in the reviewed scientific literature. However, based on the known structure of the compound, a theoretical IR spectrum would be expected to exhibit characteristic absorption bands for the functional groups present.

A hypothetical analysis would anticipate the following key vibrational modes:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the tetrahydropyran (B127337) ring would be expected in the region of 2850-3000 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-O-C Stretching: The characteristic ether linkage of the tetrahydropyran ring would produce a strong C-O-C stretching band, generally observed in the 1070-1150 cm⁻¹ range.

The conformation of the tetrahydropyran ring, which typically adopts a chair conformation, could also influence the IR spectrum. The orientation of the dimethylamino group (axial versus equatorial) would affect the vibrational frequencies of adjacent bonds. However, without experimental data, a definitive conformational analysis via IR spectroscopy for this specific molecule cannot be provided.

Interactive Data Table: Predicted IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretching | 2850-3000 |

| Tertiary Amine C-N | Stretching | 1000-1250 |

| Ether C-O-C | Stretching | 1070-1150 |

Note: This table is based on general spectroscopic principles and not on experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure Determination (for the compound or its derivatives)

A thorough search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for This compound or its immediate derivatives. Consequently, no experimental data on its solid-state structure, such as crystal system, space group, unit cell dimensions, or detailed intramolecular geometry, can be reported.

The determination of the crystal structure of this compound or a suitable crystalline derivative would be necessary to confirm the preferred conformation of the tetrahydropyran ring and the precise geometry of the dimethylamino substituent in the solid state.

Applications of N,n Dimethyltetrahydro 2h Pyran 4 Amine in Synthetic Chemistry and Material Science

Role as a Chiral Building Block in Complex Natural Product Synthesis

The tetrahydropyran (B127337) ring is a core component of numerous pyranose sugars and other natural products. Consequently, chiral derivatives of tetrahydropyran amines are sought-after building blocks for the stereoselective synthesis of complex natural molecules. While direct literature on the use of enantiomerically pure N,N-Dimethyltetrahydro-2H-pyran-4-amine in natural product synthesis is specific, the broader strategy of using chiral tetrahydropyran intermediates is well-established. For instance, a process has been developed for creating a key intermediate, (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole, for the drug candidate orforglipron. This synthesis highlights the importance of the chiral tetrahydropyran moiety in constructing complex pharmaceutical agents. The general approach often involves the asymmetric synthesis of a chiral alcohol, which is then converted to a chiral amine, demonstrating the value of such synthons in drug discovery.

Development of Pharmaceutical Intermediates and Drug Scaffolds

The tetrahydropyran scaffold is a key feature in a wide array of biologically active compounds, making its amine derivatives, like this compound and its parent compound tetrahydro-2H-pyran-4-amine, crucial intermediates in pharmaceutical development.

Precursors for Anti-Cancer Agents

The pyran motif is found in numerous compounds with demonstrated anti-cancer properties. Research has shown that derivatives built upon the 4-amino-2H-pyran-2-one (APO) scaffold, a related pyran structure, exhibit significant in vitro anticancer activity. Structure-activity relationship (SAR) studies of these APO analogs revealed that an aromatic amine group at the 4-position is crucial for activity.

In other studies, various tetrahydropyran derivatives have been synthesized and evaluated for their anti-cancer potential. For example, a series of novel 5,6,7,8-tetrahydrobenzo[b]pyran derivatives were prepared, with several compounds showing potent activity against lung carcinoma, colorectal adenocarcinoma, and gastric cancer cell lines. Similarly, the synthesis of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones has yielded compounds with high cytotoxic activity against human leukemia cells. Fused pyrazole (B372694) derivatives containing a dihydropyrano[2,3-c]pyrazole core have also shown potent anticancer activity against liver cancer cell lines, acting as dual inhibitors of EGFR and VEGFR-2. These examples underscore the role of pyran-based amines as foundational structures for developing new anti-cancer agents.

Table 1: Examples of Pyran Derivatives with Anticancer Activity

| Compound Class | Key Structural Feature | Target Cancer Cell Line(s) | Reported Activity | Reference |

|---|---|---|---|---|

| 4-Amino-2H-pyran-2-one (APO) Analogs | Aromatic amine at C4-position | Various human tumor cell lines | Potent analogs (e.g., 19, 27) with ED₅₀ values of 0.059–0.163 μM. | |

| 5,6,7,8-Tetrahydrobenzo[b]pyran Derivatives | Fused pyran ring system | A-549 (lung), HC-29 (colorectal), MKN-45 (gastric) | Compounds 3b, 6b, and 8 were highly effective. | |

| 5-Methylidenetetrahydropyran-4-ones | Substituted tetrahydropyranone | HL-60 (leukemia) | Compound 11c showed high cytotoxicity, inducing apoptosis. | |

| Dihydropyrano[2,3-c]pyrazole Derivatives | Fused pyran-pyrazole system | HEPG2 (liver) | Seven compounds showed IC₅₀ values from 0.31 to 0.71 μM. | |

| 4H-Pyran Derivatives | Substituted 4H-pyran | HCT-116 (colorectal) | Compounds 4d and 4k suppressed cell proliferation with IC₅₀ values of 75.1 and 85.88 µM, respectively. |

Intermediates for Antimalarial Compounds

The 4-aminoquinoline (B48711) structure is a landmark scaffold for antimalarial drugs, although resistance is a significant issue. Research into new antimalarials often involves modifying existing drug structures. Hybrid compounds combining pyrano[2,3-c]pyrazole and 4-aminoquinoline moieties have been synthesized and tested. These hybrids showed potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with IC₅₀ values in the nanomolar range. The synthesis of such complex molecules demonstrates the utility of amine-substituted heterocyclic building blocks, including tetrahydropyran amines, in the development of novel antimalarial agents.

Scaffolds for Enzyme/Receptor Ligand Development (e.g., CCR5 Antagonists, 5-LO Inhibitors)

This compound and its derivatives are valuable scaffolds for developing ligands that target specific enzymes and receptors. An efficient synthesis has been described for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline, a key intermediate for TAK-779, which is a nonpeptide antagonist of the CCR5 receptor. The CCR5 receptor is a critical co-receptor for HIV-1 entry into cells, making its antagonists important anti-HIV agents. The synthesis involved the reductive alkylation of methylamine (B109427) with tetrahydro-4H-pyran-4-one, directly illustrating the pathway from a pyranone to the N-methyl-tetrahydropyran-4-amine core, which is subsequently elaborated to form the final drug intermediate.

Applications in other therapeutic areas

The versatility of the tetrahydropyran amine scaffold extends to a range of other therapeutic applications.

Anti-HIV: As mentioned, tetrahydropyran-4-amine derivatives are crucial intermediates in the synthesis of CCR5 antagonists, which are a class of anti-HIV-1 agents.

Anti-tuberculosis: The development of drugs against Mycobacterium tuberculosis is a global health priority. While direct examples using this compound are sparse, related heterocyclic structures like thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of the cytochrome bd oxidase, an attractive drug target in M. tuberculosis. The synthesis of these and other potential antitubercular agents often relies on the reaction of a core heterocyclic structure with various amines, highlighting a potential role for tetrahydropyran amine building blocks.

Antifungal: The piperidine (B6355638) and morpholine (B109124) rings, which are structurally related to tetrahydropyran, are core components of established antifungal agents that inhibit ergosterol (B1671047) biosynthesis. Inspired by these, researchers have synthesized libraries of 4-aminopiperidines, demonstrating that this chemotype possesses remarkable antifungal activity against clinically relevant fungal isolates like Candida spp. and Aspergillus spp. Similarly, other heterocyclic amines, such as 2-aminotetralin derivatives, have been designed and shown to have potent antifungal properties. The synthesis of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives also yielded compounds with significant activity against Candida albicans.

Anticonvulsant: The tetrahydropyran ring is present in various compounds synthesized and tested for anticonvulsant activity. For instance, spirooxindole-4H-pyran derivatives have been synthesized and shown to have significant anticonvulsant effects in mouse models. Other studies on different classes of molecules, such as N-(2-hydroxycyclohexyl)acetamides and their amine analogs, have also identified potent anticonvulsant agents.

Antihypertensive: Pyrimidine derivatives, which can be synthesized using amine building blocks, have been investigated as potential antihypertensive agents. Certain synthesized tetrahydropyrimidine-2-thione derivatives were found to be more potent than the reference drug nifedipine. Additionally, computational studies have identified potential antihypertensive agents designed to inhibit enzymes like Thermolysin, a model for ACE, further guiding synthetic efforts.

Analgesic agents: Tetrazole derivatives have been noted for a wide range of therapeutic activities, including analgesic effects. More directly, a new tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has been investigated and shown to have both antinociceptive and anti-inflammatory effects, demonstrating the potential of the tetrahydropyran scaffold in pain management.

Utility in Specialty Chemical Synthesis

Beyond its role in pharmaceuticals, this compound and its parent structures are useful building blocks in specialty chemical synthesis. The compound is commercially available from various chemical suppliers, indicating its use as a research chemical and an intermediate for creating more complex molecules. The synthesis of this amine often starts from tetrahydro-4H-pyran-4-one via reductive amination, a common transformation in organic synthesis. Its bifunctional nature—containing both a heterocyclic ether and a tertiary amine—allows for a wide range of subsequent chemical modifications, making it a versatile component for creating diverse chemical libraries and specialty materials.

Fragrance and Flavor Compound Development

The tetrahydropyran (THP) motif is a key structural element found in a variety of natural and synthetic compounds that exhibit pleasant aromas. The parent compound, tetrahydropyran, also known as oxane, is itself a colorless volatile liquid. wikipedia.org Derivatives of tetrahydropyran are common in the fragrance industry. For instance, the commercial fragrance known as Oxane is chemically cis-2-methyl-4-propyl-1,3-oxathiane, a sulfur-containing analog of a tetrahydropyran. wikipedia.org

The synthesis of various fragrant compounds often involves the creation of a tetrahydropyran ring system. organic-chemistry.org Research has shown that the reaction of tertiary 1,4- and 1,5-diols can lead to the formation of tetrahydropyran derivatives with notable fragrance properties. organic-chemistry.org This highlights the importance of the tetrahydropyran core in imparting desirable olfactory characteristics.

While direct research on the fragrance profile of this compound is not extensively published, its structural similarity to known fragrance components suggests its potential as a precursor or building block for new synthetic fragrances and flavors. The presence of the amine group allows for a wide range of chemical modifications, enabling the synthesis of a library of derivatives with potentially diverse and novel scent profiles. The general importance of the tetrahydropyran ring in this industry is well-established. nih.govd-nb.info

Table 1: Examples of Tetrahydropyran Derivatives in Fragrance and Flavor Chemistry

| Compound Name | CAS Number | Olfactory Description/Application |

| Oxane | Commercial fragrance | |

| Linalool oxide (pyranoid) | 5989-33-3 | Floral, sweet, woody |

| Rose oxide | 16409-43-1 | Floral (rose), green |

| Theaspirane | 36431-72-8 | Tea-like, fruity, woody |

Materials Science Applications (e.g., Specialty Polymers)

In the realm of materials science, this compound and its derivatives are considered valuable building blocks for the synthesis of specialty polymers. bldpharm.combldpharm.com The bifunctionality of the molecule, possessing both a cyclic ether and a tertiary amine, allows it to be incorporated into polymer chains or used as a functional monomer.

The amine group can participate in various polymerization reactions, such as polycondensation with carboxylic acids or their derivatives to form polyamides, or ring-opening polymerization of epoxides. The tetrahydropyran ring, on the other hand, can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

The incorporation of heterocyclic rings into polymer backbones is a known strategy for creating materials with unique properties. For example, polymers containing terpyridine units, which are nitrogen-containing heterocycles, can form metallopolymers upon complexation with metal ions. researchgate.net These materials have potential applications in areas such as self-healing materials and stimuli-responsive systems. Similarly, the N,N-dimethylamino group in this compound could be used to chelate metal ions, leading to the formation of novel functional polymers.

While specific examples of polymers derived directly from this compound are not widely reported in academic literature, its classification as a material science building block by chemical suppliers points towards its utility in the development of new and advanced materials. bldpharm.combldpharm.com

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant(s) | Resulting Polymer Class | Potential Properties/Applications |

| Polycondensation | Diacyl chlorides, Dicarboxylic acids | Polyamides | High-performance plastics, fibers |

| Polyaddition | Diisocyanates | Polyureas | Elastomers, foams, coatings |

| Ring-opening polymerization | Epoxides, Lactones | Functionalized polyethers, polyesters | Biomaterials, drug delivery systems |

Catalyst and Ligand Design Incorporating the this compound Moiety

The structure of this compound, featuring both a Lewis basic nitrogen atom in the dimethylamino group and an oxygen atom within the tetrahydropyran ring, makes it an attractive candidate for use as a bidentate ligand in coordination chemistry and catalysis. The ability of the molecule to coordinate to a metal center through both the nitrogen and oxygen atoms can lead to the formation of stable chelate rings, which can influence the reactivity and selectivity of the metal catalyst.

The synthesis of highly substituted aminotetrahydropyrans is an active area of research, driven by their presence in biologically active molecules. nih.govnih.govresearchgate.net The methodologies developed for the synthesis of these complex molecules can be adapted for the preparation of novel ligands based on the this compound scaffold. For example, palladium-catalyzed C-H activation has been used to functionalize the tetrahydropyran ring, opening up avenues for creating a diverse range of ligands with tunable steric and electronic properties. nih.gov

While specific studies detailing the catalytic applications of this compound are not prevalent, the broader class of amino-heterocycles is widely used in catalysis. For instance, chiral ferrocenyl phosphines containing amine functionalities are employed as ligands in asymmetric catalysis for the synthesis of pharmaceuticals and agrochemicals. wikipedia.org Furthermore, 4-N,N-Dimethylaminopyridine (DMAP) is a well-known organocatalyst for a variety of chemical transformations. researchgate.net

The potential for this compound to act as a ligand is underscored by the numerous patents involving tetrahydropyran derivatives in the synthesis of pharmaceutically active compounds, where metal-catalyzed reactions are often key steps. google.com The development of catalysts based on this scaffold could lead to new and efficient synthetic methodologies.

Environmental Fate and Degradation of Tetrahydropyran Amine Structures

Hydrolytic Degradation Pathways (e.g., acidic hydrolysis)

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For tetrahydropyran (B127337) structures, this degradation pathway is particularly relevant under acidic conditions. The core tetrahydropyran (THP) ring, which is an ether, is susceptible to acid-catalyzed cleavage. youtube.comwikipedia.org

The mechanism for the acid-catalyzed hydrolysis of tetrahydropyranyl ethers involves the protonation of the ring's oxygen atom. youtube.com This is followed by the cleavage of a carbon-oxygen bond within the ring, which is facilitated because the structure is an acetal, stabilizing the resulting carbocation. youtube.com The final products of the hydrolysis of a simple tetrahydropyranyl ether are the parent alcohol and 5-hydroxypentanal. wikipedia.org This latter compound exists in equilibrium with its cyclic hemiacetal form. stackexchange.com

While specific studies on the hydrolytic degradation of N,N-Dimethyltetrahydro-2H-pyran-4-amine are not extensively documented in the reviewed literature, the principles governing the hydrolysis of other substituted tetrahydropyrans and amines provide a strong basis for predicting its behavior. The stability of the tetrahydropyran ring is generally high under neutral and basic conditions but decreases significantly in acidic environments. organic-chemistry.orgnih.gov The rate and extent of hydrolysis can be influenced by the nature and position of substituents on the ring. For instance, the presence of an amino group, which can be protonated under acidic conditions, may influence the electronic properties of the ring and its susceptibility to hydrolytic cleavage. The acid hydrolysis of other heterocyclic amines has been shown to result in the substitution of amino groups to yield oxo-derivatives. researchgate.net

Table 1: Conditions for Acid-Catalyzed Deprotection (Cleavage) of Tetrahydropyranyl (THP) Ethers

| Catalyst/Reagent | Conditions | Reference |

|---|---|---|

| Acetic Acid / THF / H₂O | Mildly acidic conditions, 45 °C | nih.gov |

| p-Toluenesulfonic acid (TsOH) | Used in water or as a catalyst for alcoholysis in ethanol | youtube.comwikipedia.org |

| Trifluoroacetic acid (TFA) | Concentrations >10% for complete removal from certain amino acid esters | nih.gov |

| Zeolite H-beta | Mild conditions, recyclable catalyst | organic-chemistry.org |

| Bismuth triflate | Mild, relatively non-toxic catalyst | organic-chemistry.org |

| Silica-supported perchloric acid | Solvent-free conditions | organic-chemistry.org |

Photochemical Degradation Mechanisms (e.g., photocatalysis)

Photochemical degradation involves the breakdown of chemical compounds by light energy. For cyclic amines, this can be a significant environmental degradation pathway. Modern photocatalysis, utilizing visible light, has emerged as a method for functionalizing and cleaving cyclic amines under mild conditions. researchgate.net

The mechanisms often involve the generation of highly reactive intermediates. For tertiary amines, photochemical processes can lead to the formation of α-amino radicals and iminium ions through single-electron oxidation. acs.org These reactive species can then undergo various reactions, including bond cleavage. One studied approach involves the use of a photocatalyst, such as riboflavin, and an oxidant like peroxydisulfate (B1198043) to achieve the oxidative ring-opening of cyclic amines. escholarship.org This process can lead to the formation of linear aldehydes or carboxylic acids. escholarship.org

Another significant pathway in the photochemical degradation of amines is their reaction with reactive oxygen species (ROS), such as superoxide (B77818) radical anions and hydroxyl radicals, which can be generated in the environment through photochemical processes. rsc.org These ROS can attack the amine structure, leading to its degradation. The degradation of heterocyclic aromatic amines, for example, is promoted by lipid oxidation products like hydroperoxides, which can form under environmental conditions. nih.gov

Although direct photochemical degradation studies on this compound are limited, the known reactivity of cyclic amines suggests its susceptibility to these mechanisms. acs.orgescholarship.org The presence of the tertiary amine group makes it a likely candidate for photo-oxidation processes in sunlit surface waters or in the atmosphere.

Biodegradation Studies of Related Amine Structures

Studies have successfully isolated denitrifying bacteria from various environments that are capable of degrading cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) under both aerobic and anaerobic conditions. nih.gov The degradation pathways in these bacteria involve specific enzymes, such as pyrrolidine dehydrogenase and aminotransferases, which are induced by the presence of heterocyclic amines. nih.gov The anaerobic degradation of pyrrolidine was found to be coupled to nitrate (B79036) reduction and appears to share common metabolic steps with the aerobic pathway. nih.gov The bacteria identified as capable of this degradation belong to genera such as Thauera, Castellaniella, Rhizobium, and Paracoccus. nih.gov

The structural similarity of this compound to these compounds suggests that microbial communities in soil and sediment could potentially adapt to use it as a carbon and nitrogen source. The tetrahydropyran ring itself is a feature of some natural products, indicating that enzymatic systems for its cleavage may exist in nature.

Table 2: Examples of Bacteria Capable of Degrading Heterocyclic Amines

| Bacterial Genus | Degraded Compounds | Metabolic Conditions | Reference |

|---|---|---|---|

| Thauera | Pyrrolidine, Piperidine | Aerobic and Anaerobic (Denitrifying) | nih.gov |

| Castellaniella | Pyrrolidine, Piperidine | Aerobic and Anaerobic (Denitrifying) | nih.gov |

| Rhizobium | Pyrrolidine, Piperidine | Aerobic and Anaerobic (Denitrifying) | nih.gov |

| Paracoccus | Pyrrolidine, Piperidine | Aerobic and Anaerobic (Denitrifying) | nih.gov |

Implications for Environmental Transport and Persistence of Tetrahydropyran Amines

The environmental transport and persistence of a chemical are governed by its physical properties and its susceptibility to degradation. For this compound and related compounds, the interplay between their structure and the degradation pathways discussed above is critical.

Persistence: The stability of the tetrahydropyran ring under neutral and alkaline conditions suggests that hydrolytic degradation will be slow in most natural waters and soils. organic-chemistry.orgnih.gov However, in acidic environments (e.g., acid rain, certain industrial effluents), hydrolysis could become a more significant removal mechanism. Photochemical degradation could limit its persistence in sunlit surface waters and the atmosphere. The ultimate persistence will likely be determined by the rate of biodegradation, which depends on the presence and adaptation of microbial communities capable of metabolizing this class of compounds. nih.gov

Transport: The potential for this compound to be transported in the environment depends on its partitioning behavior between water, soil, and air. As a tertiary amine, its solubility in water and its adsorption to soil and sediment will be pH-dependent. At lower pH, the amine will be protonated, increasing its water solubility and mobility in aquatic systems while also increasing its potential to bind to negatively charged soil particles. The degradation of heterocyclic aromatic amines has been shown to be influenced by their partitioning behavior in water/oil systems, which is dependent on both molecular structure and the pH of the aqueous phase. nih.gov Abiotic degradation can produce more water-soluble and mobile products than the parent compounds. wikipedia.org

Q & A

Basic: What are the most reliable synthetic routes for N,N-Dimethyltetrahydro-2H-pyran-4-amine?

Methodological Answer:

The compound is typically synthesized via reductive amination or Strecker reaction pathways. For example:

- Strecker Reaction : Starting from tetrahydro-4H-pyran-4-one, the Strecker reaction with dimethylamine and subsequent reduction (e.g., using NaBH₄ or LiAlH₄) yields 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine with optimized yields up to 65.6% .

- Reductive Amination : Reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine forms a Schiff base, which is reduced using sodium tetrahydridoborate (NaBH₄) to produce N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a structurally analogous derivative .

Key Considerations : Solvent choice (e.g., dichloromethane or methanol), reaction temperature (reflux vs. room temperature), and catalyst selection (e.g., acid/base) critically influence yield and purity .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

Computational tools like density functional theory (DFT) and molecular dynamics simulations can model electronic and steric effects. For instance:

- Collision Cross-Section Analysis : Predicts molecular conformations and interactions with biological targets using parameters like the InChIKey and SMILES-derived structural data .

- Reactivity Mapping : The compound’s tertiary amine and tetrahydropyran ring exhibit distinct nucleophilic and hydrogen-bonding properties, which can be quantified via frontier molecular orbital (FMO) analysis .

Validation : Pair computational predictions with experimental NMR and HPLC data to resolve discrepancies in reaction outcomes .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential volatility and respiratory irritation risks .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Note : No specific LD50 data is available, but analogous amines (e.g., N-ethyl derivatives) suggest moderate toxicity .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Contradictions often arise from varied reaction conditions or impurity profiles . Strategies include:

- Systematic Optimization : Compare protocols from (65.6% yield via Strecker reaction) and (lower yields in cyanoethylation steps) to identify critical variables like solvent polarity or catalyst loading .

- Analytical Rigor : Use HPLC to quantify purity and LC-MS to detect side products (e.g., unreacted intermediates or over-alkylated byproducts) .

Case Study : In opiranserin synthesis, replacing traditional condensation methods with optimized stepwise reactions increased yields by 29.4% .

Advanced: What are the pharmacological implications of this compound’s structural motifs?

Methodological Answer:

The compound’s tetrahydropyran ring and tertiary amine are key to its bioactivity:

- CNS Drug Development : The rigid pyran ring enhances blood-brain barrier penetration, making it a candidate for analgesics like VVZ-149 .

- Ligand Design : The amine group facilitates interactions with G-protein-coupled receptors (GPCRs), as seen in piperidine-based derivatives .

Experimental Validation : In vitro assays (e.g., receptor binding studies) and in vivo pharmacokinetic profiling (e.g., half-life in rodent models) are recommended .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., δ 2.2–3.0 ppm for methyl groups on the amine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 115.17 for N-methyl derivatives) .

- Chromatography : HPLC with UV detection monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced: How does steric hindrance from the dimethyl groups influence reaction pathways?

Methodological Answer:

The 2,2-dimethyl substituents on the pyran ring impose steric constraints:

- Nucleophilic Reactions : Hindered access to the amine reduces alkylation efficiency unless activated by strong bases (e.g., LDA) .

- Catalytic Hydrogenation : Selective reduction of imine intermediates requires Pd/C or Raney Ni under high-pressure H₂ to overcome steric barriers .

Case Study : Cyanoethylation of N,2,2-trimethyltetrahydro-2H-pyran-4-amine with acrylonitrile proceeds at 60°C with 72% yield, whereas lower temperatures (<40°C) result in incomplete conversion .

Basic: What solvents are compatible with this compound in synthetic workflows?

Methodological Answer:

- Polar Solvents : Methanol, ethanol, and acetonitrile dissolve the compound effectively for reactions like acylation .

- Nonpolar Solvents : Hexane or toluene are suitable for extraction or recrystallization .

- Avoid : Chlorinated solvents (e.g., chloroform) may induce side reactions with the amine group .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?

Methodological Answer:

- Tracer Studies : ¹⁵N-labeled derivatives enable tracking of metabolic pathways via mass spectrometry imaging (MSI) .

- Pharmacokinetics : Quantify renal clearance and hepatic metabolism rates using isotopically labeled analogs in animal models .

Synthesis : Incorporate ¹⁵N-dimethylamine during reductive amination steps .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to preserve enantiomeric excess .

- Low-Temperature Reactions : Conduct alkylation or acylation below 0°C to minimize epimerization .

- Analytical Control : Monitor enantiopurity via chiral HPLC columns (e.g., Chiralpak IA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.